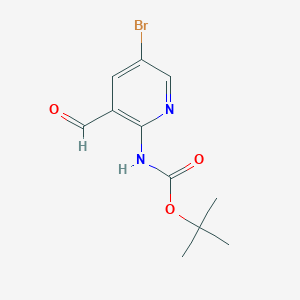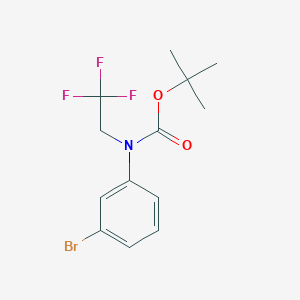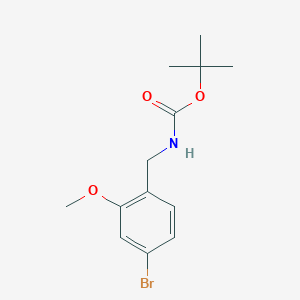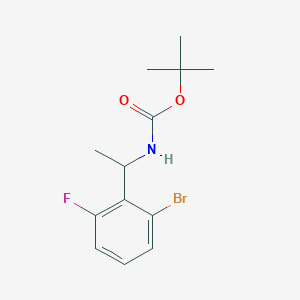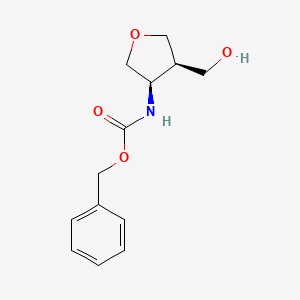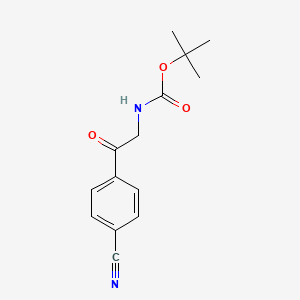
tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and consistent product quality. The use of biocatalysts, such as ketoreductases, has also been explored to enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including reduction, oxidation, and substitution reactions. These reactions are essential for modifying the compound’s structure to achieve desired properties for specific applications.
Common Reagents and Conditions
Reduction: The reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidation reactions can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Substitution reactions involve the replacement of functional groups within the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions typically yield alcohols, while oxidation reactions produce carboxylic acids or ketones. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced .
Aplicaciones Científicas De Investigación
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets and pathways. In the case of its use as an intermediate in drug synthesis, the compound’s structure allows it to interact with enzymes and receptors involved in neurotransmitter regulation. For example, in the synthesis of antidepressants, the compound’s derivatives inhibit the reuptake of serotonin, thereby increasing its availability in the synaptic cleft and enhancing mood .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (4-cyanophenyl)carbamate: This compound is structurally similar but lacks the oxoethyl group, which affects its reactivity and applications.
tert-Butyl (2-(4-cyanophenyl)-2-hydroxyethyl)carbamate: This compound has a hydroxyl group instead of an oxo group, leading to different chemical properties and reactivity.
Uniqueness
Tert-Butyl (2-(4-cyanophenyl)-2-oxoethyl)carbamate is unique due to its specific structural features, which confer distinct reactivity and make it a valuable intermediate in various synthetic pathways. Its ability to undergo a wide range of chemical reactions and its applications in drug synthesis highlight its importance in scientific research .
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-cyanophenyl)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-14(2,3)19-13(18)16-9-12(17)11-6-4-10(8-15)5-7-11/h4-7H,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLJYVDUHBURKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
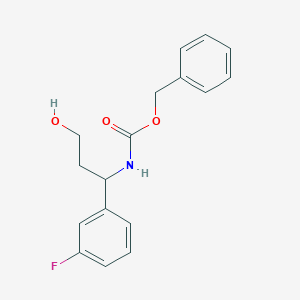

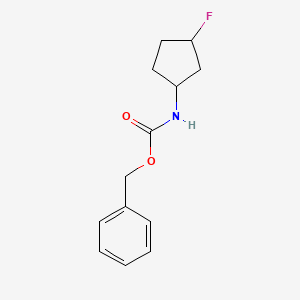
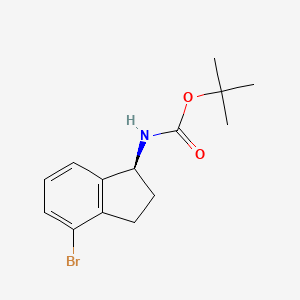
![(S)-[1-(4-Bromo-2-methyl-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B8148168.png)
![6-[(Tert-butoxy)carbonyl]-6-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B8148172.png)
